3-(三氟甲基磺酰基)苯胺

描述

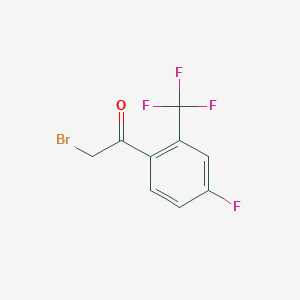

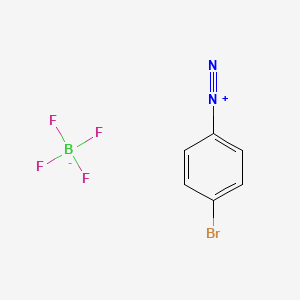

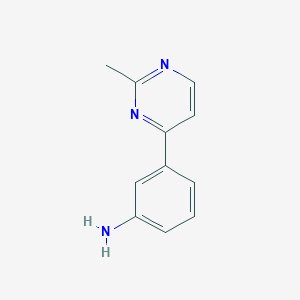

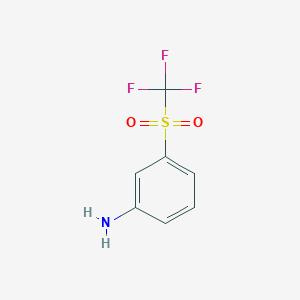

3-(Trifluoromethylsulfonyl)aniline is a chemical compound that is part of a broader class of sulfonyl-containing anilines. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to an aniline moiety, which is an aromatic ring containing an amino group (NH2). The trifluoromethyl group (CF3) attached to the sulfonyl function adds unique properties to the molecule, such as increased electronegativity and lipophobicity due to the presence of fluorine atoms.

Synthesis Analysis

The synthesis of sulfonyl-containing anilines, including those with trifluoromethyl groups, can be achieved through various methods. One approach involves the insertion of sulfur dioxide into anilines to form sulfonated compounds. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones is achieved by reacting anilines with N-arylacrylamides and DABCO·(SO2)2, which proceeds efficiently under mild conditions . Another method includes the reductive insertion of sulfur dioxide using anilines and trifluoromethanesulfanylamide, mediated by bismuth(III) chloride, to produce trifluoromethyl thiolsulphonates . These methods highlight the versatility and reactivity of anilines in forming sulfonyl derivatives.

Molecular Structure Analysis

The molecular structure of sulfonyl anilines can be complex and is often studied using various analytical techniques. For example, 3-(3-nitrophenylsulfonyl)aniline was characterized using elemental analysis, IR, 1H NMR, and X-ray single crystal diffraction. Quantum chemical calculations, such as DFT and HF methods, were used to optimize the geometries and predict vibrational frequencies, providing insights into the electronic structure and reactivity of these molecules .

Chemical Reactions Analysis

Sulfonyl anilines can participate in a range of chemical reactions due to their reactive functional groups. Bismuth(III) trifluoromethanesulfonate and trifluoroacetate have been used as catalysts for the regio- and chemoselective ring opening of epoxides with anilines . Additionally, ortho-selective trifluoromethanesulfonylation of arylhydroxylamines has been achieved using trifluoromethanesulfinic chloride, demonstrating the potential for site-selective functionalization of aniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethylsulfonyl)aniline derivatives are influenced by the presence of the trifluoromethylsulfonyl group. This group can increase the acidity of the adjacent hydrogen atoms, affect the boiling and melting points, and alter the solubility of the compound in organic solvents. The trifluoromethyl group also imparts a higher degree of chemical stability and resistance to metabolic degradation, which can be advantageous in various applications, including medicinal chemistry and materials science.

科学研究应用

合成与表征

- 新型化合物合成: Li 等人 (2011) 的一项研究讨论了在另一种化合物的催化转移氢化过程中合成新型化合物 3-(3-硝基苯磺酰基)苯胺。这项研究有助于理解多硝基芳香族化合物还原的机理和中间体,这对于设计用于技术应用的新部分还原产物至关重要 (Li 等人, 2011).

催化

- 环氧化物的开环: 与 3-(三氟甲基磺酰基)苯胺相关的化合物三氟甲磺酸铋(III) 被 Khosropour 等人 (2004) 强调为环氧化物与苯胺反应开环的有效催化剂。这证明了其在促进特定化学反应方面的潜力 (Khosropour 等人, 2004).

动力学研究

- 三氟甲基化动力学: Ono 和 Umemoto (1996) 确定了苯胺的 C-三氟甲基化的动力学参数,提供了对相关化合物反应性和机理的见解 (Ono & Umemoto, 1996).

聚合物化学

- 磺化氧吲哚的合成: Liu 等人 (2017) 开发了一种简便的方法来组装 3-((芳基磺酰基)甲基)吲哚-2-酮,证明了苯胺在合成磺化化合物中的应用 (Liu 等人, 2017).

材料科学

- 苯胺混合物的性质: Soldatović 等人 (2017) 的研究考察了苯胺二元混合物的热力学性质和分子相互作用,揭示了在材料科学和工程中的潜在应用 (Soldatović 等人, 2017).

缓蚀

- 铝腐蚀抑制: EL-Deeb 等人 (2015) 的一项研究探讨了苯胺衍生物在抑制铝腐蚀中的应用,这对于材料保存和保护涂层具有影响 (EL-Deeb 等人, 2015).

安全和危害

The safety data sheet for aniline, a related compound, indicates that it is hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

作用机制

Target of Action

3-(Trifluoromethylsulfonyl)aniline, also known as 4-(Trifluoromethylsulfonyl)aniline, is an aniline derivative . It has been identified as an inhibitor of the vanilloid receptor TRPV1 . The vanilloid receptor TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of painful stimuli .

Mode of Action

It is known to inhibit the vanilloid receptor trpv1 . This inhibition could potentially alter the receptor’s ability to respond to stimuli, thereby affecting the transmission of pain signals .

Biochemical Pathways

The biochemical pathways affected by 3-(Trifluoromethylsulfonyl)aniline are likely related to its inhibition of the vanilloid receptor TRPV1 . TRPV1 is involved in the detection and regulation of body temperature. In addition, it plays a role in the sensation of heat and pain, which are part of the body’s defense mechanisms .

Result of Action

The molecular and cellular effects of 3-(Trifluoromethylsulfonyl)aniline’s action are likely related to its inhibition of the vanilloid receptor TRPV1 . By inhibiting this receptor, 3-(Trifluoromethylsulfonyl)aniline could potentially affect the transmission of pain signals, which could have various effects on the body’s response to painful stimuli .

属性

IUPAC Name |

3-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYNHEOVZMLXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371035 | |

| Record name | 3-Aminophenyl trifluoromethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethylsulfonyl)aniline | |

CAS RN |

426-59-5 | |

| Record name | 3-[(Trifluoromethyl)sulfonyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophenyl trifluoromethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((Trifluoromethyl)sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。